molecular formula C32H33ClN2O2 B10899517 6-(2-chlorophenyl)-5-hexanoyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

6-(2-chlorophenyl)-5-hexanoyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B10899517
M. Wt: 513.1 g/mol
InChI Key: JRDSMGABDMROBV-UHFFFAOYSA-N
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Description

6-(2-chlorophenyl)-5-hexanoyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenyl)-5-hexanoyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate aminobenzophenone derivative with a suitable acylating agent under acidic or basic conditions to form the benzodiazepine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated benzene derivative reacts with the benzodiazepine core.

    Attachment of the Hexanoyl Chain: The hexanoyl chain is typically introduced through an acylation reaction, using hexanoyl chloride in the presence of a base such as pyridine or triethylamine.

    Addition of the p-Tolyl Group: The p-tolyl group can be added via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry techniques could be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorophenyl)-5-hexanoyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-(2-chlorophenyl)-5-hexanoyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its pharmacological properties, including potential anxiolytic, hypnotic, and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-5-hexanoyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and hypnotic effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and hypnotic properties.

    Clonazepam: Known for its anticonvulsant effects.

    Oxazepam: Used primarily for its anxiolytic effects.

Uniqueness

6-(2-chlorophenyl)-5-hexanoyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is unique due to its specific structural features, such as the combination of a chlorophenyl group, a hexanoyl chain, and a p-tolyl group. These features may confer distinct pharmacological properties and reactivity compared to other benzodiazepines .

Properties

Molecular Formula

C32H33ClN2O2

Molecular Weight

513.1 g/mol

IUPAC Name

6-(2-chlorophenyl)-5-hexanoyl-9-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H33ClN2O2/c1-3-4-5-14-30(37)35-28-13-9-8-12-26(28)34-27-19-23(22-17-15-21(2)16-18-22)20-29(36)31(27)32(35)24-10-6-7-11-25(24)33/h6-13,15-18,23,32,34H,3-5,14,19-20H2,1-2H3

InChI Key

JRDSMGABDMROBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C)NC4=CC=CC=C41)C5=CC=CC=C5Cl

Origin of Product

United States

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